3-(Diethoxymethyl)furan

Description

BenchChem offers high-quality 3-(Diethoxymethyl)furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Diethoxymethyl)furan including the price, delivery time, and more detailed information at info@benchchem.com.

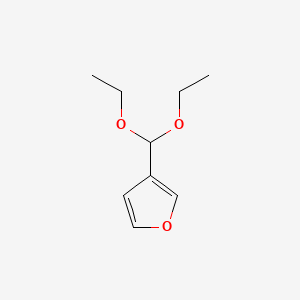

Structure

3D Structure

Properties

IUPAC Name |

3-(diethoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-11-9(12-4-2)8-5-6-10-7-8/h5-7,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZMXGCDOYBCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=COC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426517 | |

| Record name | 3-(Diethoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216144-29-5 | |

| Record name | 3-(Diethoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Diethoxymethyl)furan: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-(Diethoxymethyl)furan, a lesser-known isomer of the more common 2-(diethoxymethyl)furan, presents a unique chemical scaffold with potential applications in organic synthesis and medicinal chemistry. As a protected form of 3-furaldehyde, it serves as a valuable building block for introducing the 3-furyl moiety into more complex molecular architectures. The furan ring system is a prevalent feature in numerous bioactive molecules, often acting as a bioisostere for a phenyl group, which can lead to improved metabolic stability and enhanced drug-receptor interactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(diethoxymethyl)furan, offering insights for its strategic utilization in research and development.

Physicochemical Properties

While specific experimental data for 3-(diethoxymethyl)furan is not as widely reported as for its 2-substituted isomer, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.

| Property | Value (Predicted/Inferred) | Source/Basis |

| Molecular Formula | C₉H₁₄O₃ | Calculation |

| Molecular Weight | 170.21 g/mol | Calculation |

| Appearance | Colorless to pale yellow liquid | Analogy to 2-isomer[2] |

| Boiling Point | ~180-190 °C at 760 mmHg | Analogy to 2-isomer[2][3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Slightly soluble in water. | General properties of furans and acetals[4] |

Synthesis of 3-(Diethoxymethyl)furan

The primary route to 3-(diethoxymethyl)furan involves the protection of 3-furaldehyde as a diethyl acetal. The synthesis can therefore be considered in two main stages: the preparation of 3-furaldehyde and its subsequent acetalization.

Synthesis of 3-Furaldehyde (Precursor)

The synthesis of 3-furaldehyde is less direct than that of its 2-isomer (furfural), which is readily available from biomass. A common laboratory-scale synthesis of 3-furaldehyde starts from furan-3-methanol.

Experimental Protocol: Oxidation of Furan-3-methanol to 3-Furaldehyde

This protocol is based on a standard Swern oxidation, a reliable method for the mild oxidation of primary alcohols to aldehydes.

Materials:

-

Furan-3-methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.1 equivalents) to the stirred DCM, followed by the dropwise addition of a solution of anhydrous DMSO (2.2 equivalents) in DCM. Stir for 15 minutes.

-

Add a solution of furan-3-methanol (1.0 equivalent) in DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield crude 3-furaldehyde, which can be purified by distillation or column chromatography.

Acetalization of 3-Furaldehyde

The formation of the diethyl acetal is a standard protection strategy for aldehydes.

Experimental Protocol: Synthesis of 3-(Diethoxymethyl)furan

Materials:

-

3-Furaldehyde

-

Triethyl orthoformate

-

Ethanol, absolute

-

Acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15)

Procedure:

-

To a round-bottom flask, add 3-furaldehyde (1.0 equivalent), triethyl orthoformate (1.5 equivalents), and absolute ethanol.

-

Add a catalytic amount of an acid catalyst.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Remove the ethanol under reduced pressure.

-

Extract the residue with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude 3-(diethoxymethyl)furan can be purified by vacuum distillation.

Reactivity and Synthetic Applications

The reactivity of 3-(diethoxymethyl)furan is governed by the electronic properties of the furan ring and the nature of the diethyl acetal group. The acetal serves as a protecting group for the aldehyde, allowing for selective reactions at other positions of the furan ring.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. In 3-substituted furans, the primary sites of electrophilic substitution are the C2 and C5 positions, which are the most electron-rich.

Diagram: Electrophilic Substitution of 3-Substituted Furan

Caption: Regioselectivity in electrophilic substitution of 3-substituted furans.

Lithiation

Directed ortho-lithiation is a powerful tool in heterocyclic chemistry.[5] For 3-(diethoxymethyl)furan, lithiation is expected to occur preferentially at the C2 position due to the directing effect of the furan oxygen atom. The resulting lithiated species can then be reacted with a variety of electrophiles to introduce functional groups at the C2 position.

Diagram: Lithiation and Electrophilic Quench

Caption: Synthetic route via lithiation of 3-(diethoxymethyl)furan.

Deprotection

The diethyl acetal can be readily hydrolyzed under acidic conditions to regenerate the 3-furaldehyde. This is a crucial step after modifications to the furan ring have been performed.

Experimental Protocol: Deprotection to 3-Substituted Furaldehyde

Materials:

-

Substituted 3-(diethoxymethyl)furan

-

Tetrahydrofuran (THF)

-

Water

-

Acetic acid or dilute HCl

Procedure:

-

Dissolve the substituted 3-(diethoxymethyl)furan (1.0 equivalent) in a mixture of THF, water, and a catalytic amount of acid (e.g., a 3:1:1 ratio of THF:water:acetic acid).[1]

-

Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the deprotected 3-substituted furaldehyde.

Spectroscopic Characterization

The structure of 3-(diethoxymethyl)furan can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons at C2, C4, and C5, typically in the aromatic region (~6.0-7.5 ppm). The methine proton of the acetal will appear as a singlet or triplet around 5.5 ppm, and the ethoxy groups will show a quartet and a triplet for the CH₂ and CH₃ protons, respectively.

-

¹³C NMR: The carbon NMR will show distinct signals for the furan ring carbons and the carbons of the diethoxymethyl group.

-

IR Spectroscopy: The IR spectrum will exhibit strong C-O-C stretching bands for the furan ring and the acetal, as well as C-H stretching and bending vibrations. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the presence of the acetal.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy groups.

Safety and Handling

-

Irritant: Assumed to be a skin, eye, and respiratory irritant, similar to the 2-isomer.[2][6][7][8]

-

Flammability: Likely a combustible liquid.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Applications in Drug Discovery and Development

The furan moiety is a key structural component in many pharmaceuticals.[1][9][10][11][12] 3-(Diethoxymethyl)furan provides a synthetic entry point to 3-substituted furan derivatives, which can be incorporated into lead compounds to modulate their physicochemical and pharmacological properties. The ability to perform selective chemistry at the C2 and C5 positions of the furan ring, while the C3 position is masked as the aldehyde, offers significant synthetic flexibility in the design of novel drug candidates. Furan-containing compounds have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[11][12]

Conclusion

3-(Diethoxymethyl)furan is a versatile, albeit underutilized, building block in organic synthesis. Its utility lies in its role as a protected form of 3-furaldehyde, enabling the selective functionalization of the furan ring at other positions. This guide has provided a framework for understanding its properties, synthesis, and reactivity, based on established chemical principles and data from related compounds. For researchers in drug discovery and development, 3-(diethoxymethyl)furan represents a valuable tool for accessing novel chemical space and designing the next generation of furan-containing therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83553, Furfural diethyl acetal. Retrieved from [Link]

-

Georganics. (2024). Furan-3-methanol – preparation and application. Retrieved from [Link]

-

ResearchGate. (2017). Preparative Synthesis of Furfural Diethyl Acetal Through the Direct Interaction of the Alcohol and Aldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6438320, Hex-1-enyl acetate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

-

Cardoso, A. L., Lopes, S. M. M., Sase, T. J., & ... (n.d.). FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

-

Arkivoc. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Support Information for .... Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

ChemTube3D. (n.d.). Furan Hydrolysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15574, Hex-3-enyl acetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). furfural diethyl acetal. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-4-hexen-1-yl acetate. Retrieved from [Link]

-

PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery. Retrieved from [Link]

-

REGIO-SPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

-

Chegg. (2020). Identify significant peaks in the IR spectrum.... Retrieved from [Link]

-

MDPI. (n.d.). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. Retrieved from [Link]

-

LookChem. (n.d.). (4Z)-4-Hexenyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Retrieved from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Furaldehyde diethyl acetal. Retrieved from [Link]

-

Intermediate Organic Chemistry. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5352834, (4Z)-4-Hexen-1-yl acetate. Retrieved from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

YouTube. (2020). Pyrrole, Furan and Thiophene reactivity : Electrophilic substitution RXN. Retrieved from [Link]

-

Preparation and Properties of Furan. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). A process for synthesis of furan derivative using an acid catalyst and preparation thereof.

-

Wikipedia. (n.d.). Furan. Retrieved from [Link]

-

MDPI. (n.d.). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. furfural diethyl acetal, 13529-27-6 [thegoodscentscompany.com]

- 3. 2-Furaldehyde diethyl acetal | CAS#:13529-27-6 | Chemsrc [chemsrc.com]

- 4. Furan - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Furfural diethyl acetal | C9H14O3 | CID 83553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 2-Furaldehyde diethyl acetal - Safety Data Sheet [chemicalbook.com]

- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijabbr.com [ijabbr.com]

An In-depth Technical Guide to 3-(Diethoxymethyl)furan: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(Diethoxymethyl)furan, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. While specific literature on this particular isomer is not abundant, this document synthesizes information on its core properties, plausible synthetic routes based on established furan chemistry, and the broader context of 3-substituted furans in pharmaceutical research.

Core Molecular Attributes

3-(Diethoxymethyl)furan, also known as 3-furaldehyde diethyl acetal, is a furan derivative where the aldehyde at the 3-position is protected as a diethyl acetal. This structural feature is critical in multi-step organic syntheses.

Molecular Formula and Weight

The fundamental quantitative data for 3-(Diethoxymethyl)furan are summarized in the table below.

| Attribute | Value | Source |

| Molecular Formula | C₉H₁₄O₃ | Calculated |

| Molecular Weight | 170.21 g/mol | Calculated |

| Monoisotopic Mass | 170.0943 Da |

Synthesis of 3-(Diethoxymethyl)furan: A Strategic Approach

Direct synthetic routes for 3-(Diethoxymethyl)furan are not extensively documented. However, a highly plausible and logical pathway involves a two-step process: the preparation of the precursor, 3-furaldehyde, followed by its acetalization.

Step 1: Synthesis of the Key Precursor, 3-Furaldehyde

The synthesis of 3-substituted furans often begins with a commercially available or readily synthesized precursor such as 3-furoic acid.[1] One established method to obtain 3-furaldehyde is through the oxidation of 3-furanmethanol.[2]

Experimental Protocol: Oxidation of 3-Furanmethanol to 3-Furaldehyde

This protocol is based on a manganese dioxide oxidation, a common and effective method for converting allylic and benzylic alcohols to their corresponding aldehydes.

Materials:

-

3-Furanmethanol

-

Activated Manganese Dioxide (MnO₂)

-

Tetrahydrofuran (THF), anhydrous

-

Celatom® or diatomaceous earth (for filtration)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-furanmethanol (1.0 equivalent) in anhydrous THF.[2]

-

To this solution, add activated manganese dioxide (approximately 10.0 equivalents).[2]

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 18-24 hours).[2]

-

Upon completion, filter the reaction mixture through a pad of Celatom® to remove the manganese dioxide.

-

Wash the filter cake thoroughly with additional THF to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield crude 3-furaldehyde.[2]

-

The crude product can be purified further by distillation or column chromatography if necessary.

Step 2: Acetalization of 3-Furaldehyde

The formation of an acetal is a standard method for protecting aldehyde functionalities.[3] This reversible reaction is typically acid-catalyzed.[4][5]

Experimental Protocol: Synthesis of 3-(Diethoxymethyl)furan

Materials:

-

3-Furaldehyde

-

Ethanol (absolute)

-

Triethyl orthoformate

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or a Lewis acid)

-

Anhydrous solvent (e.g., dichloromethane or ethanol)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-furaldehyde (1.0 equivalent) in absolute ethanol, add triethyl orthoformate (approximately 1.2 equivalents). Triethyl orthoformate acts as both a reagent and a dehydrating agent, driving the equilibrium towards acetal formation.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, quench the catalyst by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude 3-(Diethoxymethyl)furan.

-

Purify the crude product by vacuum distillation.

Causality in Experimental Choices:

-

Inert Atmosphere: Furan and its derivatives can be sensitive to oxidation, so conducting reactions under an inert atmosphere helps to prevent side reactions and improve yield.

-

Anhydrous Conditions: Acetal formation is a reversible reaction where water is a byproduct. Using anhydrous reagents and solvents, along with a dehydrating agent like triethyl orthoformate, shifts the equilibrium to favor the formation of the acetal product.[4]

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Synthetic Workflow Diagram:

Caption: Synthetic pathway to 3-(Diethoxymethyl)furan.

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data for 3-(Diethoxymethyl)furan is limited, its properties can be inferred from its isomer, 2-(Diethoxymethyl)furan, and general principles of furan chemistry.

Predicted Physicochemical Properties:

-

Appearance: Likely a colorless to pale yellow liquid.

-

Boiling Point: Expected to be similar to its 2-isomer, which has a boiling point of 190-192 °C.

-

Solubility: Expected to be soluble in common organic solvents and sparingly soluble in water.

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the furan ring protons, the methine proton of the acetal, and the ethyl groups. The chemical shifts of the furan protons would be indicative of a 3-substituted furan.

-

¹³C NMR: The spectrum would display signals for the four furan carbons, the acetal carbon, and the two carbons of the ethyl groups.

-

IR Spectroscopy: Key absorption bands would be expected for C-O-C stretching of the furan ring and the acetal, as well as C-H stretching and bending vibrations.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 170. Fragmentation patterns would likely involve the loss of ethoxy groups and cleavage of the furan ring.

Role in Drug Development and Research

The furan nucleus is a significant scaffold in medicinal chemistry, appearing in numerous approved drugs.[6] It can act as a bioisostere for a phenyl ring, offering modulated physicochemical properties that can enhance drug-receptor interactions and improve metabolic stability.[7]

Applications of 3-Substituted Furans:

-

Building Blocks: 3-Substituted furans are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceutical agents.[1][8]

-

Pharmacological Activity: Furan-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[9] The specific substitution pattern on the furan ring is crucial for determining the pharmacological profile.

The diethoxymethyl group in 3-(Diethoxymethyl)furan serves as a protecting group for the aldehyde. This is particularly important in synthetic sequences where the aldehyde functionality would be incompatible with certain reagents, such as strong bases or nucleophiles.[3] After the desired chemical transformations on other parts of the molecule are complete, the acetal can be readily hydrolyzed back to the aldehyde under acidic conditions.[10]

Logical Flow of Application in Synthesis:

Caption: Use of acetal as a protecting group in a synthetic workflow.

Conclusion

3-(Diethoxymethyl)furan, while not extensively studied as an individual compound, represents a valuable synthetic intermediate within the broader class of 3-substituted furans. Its synthesis is achievable through well-established organic chemistry principles, primarily involving the protection of 3-furaldehyde. The strategic use of the diethoxymethyl group as a protecting element allows for greater synthetic flexibility in the construction of complex furan-containing molecules with potential applications in drug discovery and materials science. Further research into the specific properties and reactivity of this isomer would be a valuable contribution to the field of heterocyclic chemistry.

References

-

D. L. Dare, I. D. Entwistle, and R. A. W. Johnstone, "Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan," J. Chem. Soc., Perkin Trans. 1, 1973, 1130. [Link]

-

"Synthesis, Reactions and Medicinal Uses of Furan," Pharmaguideline. [Link]

-

"3-(diethoxymethyl)furan (C9H14O3)," PubChemLite. [Link]

-

"A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids," ACS Omega, 2018. [Link]

-

"Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review," Oriental Journal of Chemistry. [Link]

-

"Acetals as Protecting Groups for Aldehydes and Ketones," Chemistry Steps. [Link]

-

"A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids," ACS Omega, 2018. [Link]

-

"A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids," National Center for Biotechnology Information. [Link]

-

"Dimethyl Acetals," Organic Chemistry Portal. [Link]

-

"Aldehyde synthesis by deprotection or hydrolysis," Organic Chemistry Portal. [Link]

-

"Acetals as Protecting Groups for Aldehydes and Ketones," Chemistry Steps. [Link]

Sources

- 1. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. 3-Furaldehyde | 498-60-2 [chemicalbook.com]

- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105175368A - Preparation method of 3-furfural product - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

Synthesis of 3-(Diethoxymethyl)furan from 3-Furaldehyde: A Technical Guide to Acetal Protection

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Diethoxymethyl)furan through the acid-catalyzed acetalization of 3-furaldehyde. The protection of aldehyde functional groups is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions with nucleophiles or bases.[1] This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses the necessary safety precautions and product characterization techniques. Designed for researchers, chemists, and drug development professionals, this guide integrates theoretical principles with practical applications to ensure a reproducible and efficient synthesis.

Introduction: The Strategic Importance of Aldehyde Protection

The furan ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Its unique electronic properties and ability to participate in various transformations make it a valuable building block. However, the reactivity of substituents on the furan ring, such as an aldehyde group, often necessitates the use of protecting groups to achieve chemo-selectivity in complex synthetic pathways.

The aldehyde group is highly susceptible to attack by nucleophiles and can be sensitive to both acidic and basic conditions. Converting an aldehyde to an acetal is a classic and robust protection strategy. Acetals are significantly more stable than their aldehyde precursors under neutral, basic, and nucleophilic conditions, yet can be readily deprotected to regenerate the aldehyde using aqueous acid.[2]

This guide focuses on the specific conversion of 3-furaldehyde to 3-(Diethoxymethyl)furan. This transformation is achieved by reacting the aldehyde with an excess of ethanol in the presence of an acid catalyst or, more efficiently, with triethyl orthoformate, which serves as both the ethanol source and a dehydrating agent to drive the reaction to completion.

Reaction Principle and Mechanism

The formation of an acetal from an aldehyde is a reversible, acid-catalyzed nucleophilic addition reaction.[3][4] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a hemiacetal intermediate.

The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 3-furaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[2][3]

-

Nucleophilic Attack by Alcohol: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Deprotonation: A base (such as another molecule of ethanol) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[4]

-

Elimination of Water: The lone pair on the adjacent ether oxygen assists in the elimination of a water molecule, forming a resonance-stabilized oxocarbenium ion.

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the highly electrophilic oxocarbenium ion.

-

Final Deprotonation: A final deprotonation step yields the stable diethyl acetal, 3-(diethoxymethyl)furan, and regenerates the acid catalyst.[5]

The overall reaction is an equilibrium. To achieve a high yield of the acetal, the equilibrium must be shifted to the product side. This is typically accomplished by removing water as it is formed, in accordance with Le Châtelier's principle.[6] Using triethyl orthoformate is particularly effective as it reacts with the water generated to produce ethanol and ethyl formate, thus irreversibly driving the reaction forward.

Caption: Figure 1: Acid-Catalyzed Acetal Formation Mechanism

Experimental Protocol

This protocol describes a reliable method for the synthesis of 3-(Diethoxymethyl)furan on a laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| 3-Furaldehyde | C₅H₄O₂ | 96.08 | 50.0 | 4.80 g (4.25 mL) | Substrate |

| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 75.0 | 11.1 g (12.5 mL) | Reagent & Dehydrator |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | - | 50 mL | Solvent |

| p-Toluenesulfonic Acid (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | 0.5 | 95 mg | Catalyst |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | ~20 mL | For neutralization |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~100 mL | Extraction solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | Drying agent |

Safety Precautions

-

3-Furaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Triethyl Orthoformate: Flammable liquid and vapor.[7][8] Causes skin and serious eye irritation.[9][10] Keep away from heat, sparks, and open flames.[11] Use non-sparking tools and take precautionary measures against static discharge.[9][11]

-

Ethanol & Diethyl Ether: Highly flammable liquids. Work away from ignition sources.

-

p-Toluenesulfonic Acid: Corrosive. Causes skin and eye damage.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][10]

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-furaldehyde (4.80 g, 50.0 mmol) and anhydrous ethanol (50 mL).

-

Reagent Addition: Add triethyl orthoformate (11.1 g, 75.0 mmol) to the solution. Begin stirring.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 9:1 Hexane:Ethyl Acetate). The disappearance of the 3-furaldehyde spot indicates reaction completion. The reaction is typically complete within 2-4 hours.

-

Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate solution (~20 mL) to neutralize the acid catalyst. Stir for 10 minutes.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Work-up - Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-(diethoxymethyl)furan as a colorless oil.

Caption: Figure 2: Experimental Workflow for Synthesis

Product Characterization

The identity and purity of the synthesized 3-(Diethoxymethyl)furan should be confirmed using standard spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Peaks / Values |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.4 (m, 2H, furan H5 & H2), ~6.4 (m, 1H, furan H4), ~5.4 (s, 1H, acetal CH), ~3.6 (m, 4H, OCH₂CH₃), ~1.2 (t, 6H, OCH₂CH₃). |

| ¹³C NMR (CDCl₃) | δ (ppm): ~143, ~140, ~120, ~110 (furan carbons), ~100 (acetal C), ~62 (OCH₂), ~15 (CH₃). |

| IR (neat, cm⁻¹) | ~2975, 2870 (C-H stretch), ~1150, 1050 (C-O stretch, acetal). Absence of strong C=O stretch (~1680 cm⁻¹) from 3-furaldehyde. |

| Mass Spec (EI) | m/z: 170 (M⁺), 125 (M⁺ - OEt), 97 (M⁺ - OEt - CO). |

Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and spectrometer frequency. The molecular formula for 3-(diethoxymethyl)furan is C₉H₁₄O₃, with a monoisotopic mass of 170.0943 Da.[12]

Conclusion

The synthesis of 3-(Diethoxymethyl)furan from 3-furaldehyde via acid-catalyzed acetalization is a robust and efficient method for protecting the aldehyde functionality. The use of triethyl orthoformate as a water scavenger effectively drives the reaction equilibrium towards the product, ensuring high yields. This protocol, combined with careful execution and appropriate safety measures, provides a reliable pathway for obtaining this valuable synthetic intermediate. The protected furan derivative can then be carried through subsequent synthetic steps involving strong bases or nucleophiles before being easily deprotected with aqueous acid to reveal the aldehyde for further functionalization.

References

-

Chemistry Steps. Formation and Reactions of Acetals. Chemistry Steps. [Link]

-

PubChemLite. 3-(diethoxymethyl)furan (C9H14O3). PubChemLite. [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Chem-Station. (2014, April 15). Protection of Carbonyl Groups. Chem-Station. [Link]

-

Organic Chemistry Tutor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation. YouTube. [Link]

-

Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5345–5353. [Link]

-

Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. [Link]

-

Leah4sci. (2014, March 8). Using Acetals as a Protecting Group for Aldehydes and Ketones. YouTube. [Link]

-

National Center for Biotechnology Information. Furfural diethyl acetal. PubChem. [Link]

-

Plietker, B., et al. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(2), M1131. [Link]

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. PubChemLite - 3-(diethoxymethyl)furan (C9H14O3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Stability, Storage, and Handling of 3-(Diethoxymethyl)furan

Abstract

3-(Diethoxymethyl)furan is a critical heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its utility is derived from the diethyl acetal moiety, which serves as a stable protecting group for the otherwise reactive 3-furaldehyde. However, the long-term stability of this compound is contingent upon a thorough understanding of its intrinsic chemical vulnerabilities. This guide provides an in-depth analysis of the primary degradation pathways of 3-(Diethoxymethyl)furan—acid-catalyzed hydrolysis and oxidative degradation—and synthesizes this mechanistic understanding into a set of field-proven protocols for optimal storage, handling, and quality assessment to ensure its integrity in research and development settings.

Introduction: A Profile of 3-(Diethoxymethyl)furan

3-(Diethoxymethyl)furan is a furan derivative where the aldehyde group at the 3-position is protected as a diethyl acetal. This protection strategy is fundamental in multi-step syntheses, rendering the otherwise electrophilic aldehyde inert to a wide range of reaction conditions, particularly those involving strong nucleophiles or bases such as Grignard reagents or organolithiums.[1][2] The stability of the acetal allows for selective functionalization at other positions on the furan ring, a common scaffold in numerous bioactive molecules.

The stability of 3-(Diethoxymethyl)furan is governed by the interplay of its two core functional components:

-

The Diethyl Acetal: Inherently stable under neutral to strongly basic conditions but highly susceptible to hydrolysis in the presence of acid.[2][3]

-

The Furan Ring: An aromatic heterocycle that, despite its aromaticity, is prone to oxidation, especially when exposed to atmospheric oxygen, which can lead to peroxide formation and polymerization.[4][5]

A comprehensive understanding of these two characteristics is paramount for preventing lot-to-lot variability and ensuring reproducible outcomes in sensitive synthetic applications. While specific safety and stability data for the 3-substituted isomer are less prevalent, a robust stability profile can be constructed from the well-documented behavior of the analogous 2-(diethoxymethyl)furan and the fundamental chemical principles governing acetals and furans.[6]

Core Degradation Pathways and Mechanistic Insights

The long-term integrity of 3-(Diethoxymethyl)furan is primarily threatened by two distinct chemical processes: acid-catalyzed hydrolysis and oxidative degradation.

Pathway 1: Acid-Catalyzed Hydrolysis

The acetal functional group is, by its nature, a protective shield that is designed to be removed under specific conditions. Its greatest vulnerability is exposure to acid, particularly aqueous acid.[1] The presence of even trace amounts of acidic impurities or atmospheric moisture can initiate a catalytic process that reverts the acetal to its parent aldehyde, 3-furaldehyde, and two equivalents of ethanol.

Causality of the Protocol: The mechanism begins with the protonation of one of the acetal's oxygen atoms by a hydronium ion (H₃O⁺).[7] This protonation converts the ethoxy group into a good leaving group (ethanol). The departure of ethanol is assisted by the neighboring oxygen atom, which forms a resonance-stabilized oxonium ion. This highly electrophilic intermediate is then readily attacked by a water molecule.[7] Subsequent deprotonation yields a hemiacetal, which undergoes a similar acid-catalyzed sequence to release a second molecule of ethanol and generate the final product, 3-furaldehyde.[7] Because this process is catalytic in acid, minute contaminations can lead to significant degradation over time.

Caption: Acid-catalyzed hydrolysis of 3-(Diethoxymethyl)furan.

Pathway 2: Oxidative Degradation

The furan ring is an electron-rich aromatic system, which makes it susceptible to oxidation by atmospheric oxygen.[4] This process can be initiated by light, heat, or trace metal impurities and often proceeds via a radical mechanism. Uninhibited furan compounds are known to form explosive peroxides upon exposure to air.[5][8]

Causality of the Protocol: The oxidation of furans can lead to the formation of endoperoxides, which are unstable and can rearrange to form highly polar, ring-opened products.[4] These initial oxidation products can then react with intact furan molecules, initiating polymerization and leading to the formation of insoluble, high-molecular-weight materials often observed as a dark-colored gum or sludge.[4] This not only reduces the purity of the material but also presents a significant safety hazard due to the potential accumulation of peroxides.[8]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. intermediateorgchemistry.co.uk [intermediateorgchemistry.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physical Properties of 3-(Diethoxymethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-(Diethoxymethyl)furan is a heterocyclic organic compound belonging to the furan family. Furan and its derivatives are significant structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. The precise positioning of substituents on the furan ring profoundly influences the molecule's steric and electronic properties, thereby dictating its reactivity, biological activity, and physical behavior. This guide provides a comprehensive overview of the core physical properties of 3-(Diethoxymethyl)furan, offering both established data for structurally similar compounds and detailed experimental protocols for the direct determination of these properties. Understanding these fundamental characteristics is paramount for its effective application in medicinal chemistry, materials science, and synthetic organic chemistry.

While direct experimental data for 3-(Diethoxymethyl)furan is not extensively available in the public domain, we can infer many of its properties by examining the well-characterized isomer, 2-(Diethoxymethyl)furan. This approach of using a closely related structural analog is a common and valuable strategy in chemical research for predicting the behavior of novel compounds.

Molecular Structure and Isomerism

The core of 3-(Diethoxymethyl)furan is a five-membered aromatic heterocycle containing one oxygen atom. The key feature is the diethoxymethyl acetal group attached to the third carbon atom of the furan ring.

Caption: Molecular structure of 3-(Diethoxymethyl)furan.

Core Physical Properties

The following table summarizes the key physical properties of 2-(Diethoxymethyl)furan (CAS No: 13529-27-6), which serves as a reliable estimate for the 3-substituted isomer. These parameters are crucial for predicting the compound's behavior in various experimental settings.

| Physical Property | Value for 2-(Diethoxymethyl)furan | Unit |

| Molecular Formula | C₉H₁₄O₃ | - |

| Molecular Weight | 170.21 | g/mol |

| Boiling Point | 190 to 192 | °C at 760 mmHg |

| Density | 0.999 to 1.008 | g/mL at 20-25°C[1][2] |

| Refractive Index (n²⁰/D) | 1.442 to 1.446 | -[1] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental to chemical characterization. The following section outlines the standard, self-validating protocols for measuring the key physical parameters of a liquid organic compound like 3-(Diethoxymethyl)furan.

Caption: General experimental workflow for physical and spectroscopic characterization.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and purity.

Methodology: Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of purified 3-(Diethoxymethyl)furan and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point. A narrow boiling point range is indicative of a pure compound.

Density Measurement

Density is an intrinsic property that relates a substance's mass to the volume it occupies.

Methodology: Pycnometer or Graduated Cylinder and Balance

-

Mass of Empty Container: Accurately weigh a clean, dry pycnometer or a 10 mL graduated cylinder.

-

Volume of Sample: Add a known volume of 3-(Diethoxymethyl)furan to the container.

-

Mass of Container and Sample: Reweigh the container with the sample.

-

Calculation: The density is calculated by dividing the mass of the sample (mass of container and sample minus the mass of the empty container) by its volume.[3][4]

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a sensitive measure of purity.

Methodology: Abbe Refractometer

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of 3-(Diethoxymethyl)furan to the prism of the refractometer.

-

Measurement: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: Read the refractive index from the instrument's scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum of 3-(Diethoxymethyl)furan:

-

Furan Protons: Three distinct signals in the aromatic region (typically δ 6.0-8.0 ppm). The proton at C2 would likely be the most downfield, followed by the proton at C5, and then the proton at C4.

-

Acetal Proton (-CH(OEt)₂): A singlet or triplet (if coupled to adjacent protons, though unlikely) around δ 5.5-6.0 ppm.

-

Ethyl Protons (-OCH₂CH₃): A quartet for the methylene (-OCH₂-) protons around δ 3.5-4.0 ppm and a triplet for the methyl (-CH₃) protons around δ 1.2-1.5 ppm.

Predicted ¹³C NMR Spectrum of 3-(Diethoxymethyl)furan:

-

Furan Carbons: Four signals in the downfield region (typically δ 100-150 ppm).

-

Acetal Carbon (-CH(OEt)₂): A signal around δ 95-105 ppm.

-

Ethyl Carbons (-OCH₂CH₃): A signal for the methylene carbon around δ 60-70 ppm and a signal for the methyl carbon around δ 15-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for 3-(Diethoxymethyl)furan:

-

C-H stretch (furan ring): ~3100 cm⁻¹

-

C-H stretch (alkyl): ~2850-3000 cm⁻¹

-

C=C stretch (furan ring): ~1500-1600 cm⁻¹

-

C-O-C stretch (furan ring and acetal): A strong, broad band in the range of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern for 3-(Diethoxymethyl)furan:

-

Molecular Ion (M⁺): A peak at m/z = 170, corresponding to the molecular weight of the compound.

-

Major Fragments: Loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 125. Loss of an ethyl group (-CH₂CH₃) to give a fragment at m/z = 141. Further fragmentation of the furan ring would also be observed.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from ignition sources.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 3-(Diethoxymethyl)furan, leveraging data from its close structural analog, 2-(Diethoxymethyl)furan, and outlining standard experimental procedures for their determination. The presented spectroscopic predictions offer a valuable framework for the structural elucidation of this compound. A thorough understanding of these fundamental physical and spectroscopic characteristics is essential for any researcher or professional working with this and related furan derivatives in the fields of drug discovery, materials science, and chemical synthesis.

References

-

PubChem. Furfural diethyl acetal. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. furfural diethyl acetal. [Link]

-

PubChem. silane. National Center for Biotechnology Information. [Link]

-

University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. [Link]

-

RocketProps. Density calculation of liquid organic compounds using a simple equation of state up to high pressures. [Link]

-

Chemistry LibreTexts. Mass Spectrometry. [Link]

-

Chemistry LibreTexts. The Density of Liquids and Solids (Experiment). [Link]

-

Chemistry LibreTexts. NMR Spectroscopy. [Link]

-

American Chemical Society Publications. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]

-

Aijiren Web. How To Prepare And Run An NMR Sample. [Link]

-

YouTube. CHEM 1411: Determining the density of various liquids and solids. [Link]

-

ResearchGate. (PDF) Organic mass spectrometry at the beginning of the 21st century. [Link]

-

HSC Chemistry. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

-

Michigan State University Department of Chemistry. Basic Practical NMR Concepts. [Link]

-

Royal Society of Chemistry. Measuring density | Class experiment. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

-

Organic Chemistry LABORATORY. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

-

Chemsrc. 2-Furaldehyde diethyl acetal. [Link]

-

Cheméo. Chemical Properties of Furan, tetrahydro-3-methyl- (CAS 13423-15-9). [Link]

-

Study.com. THF | Definition, Density & Structure. [Link]

-

RefractiveIndex.INFO. Refractive index database. [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

-

Wikipedia. Tetrahydrofuran. [Link]

-

PubChem. Tetrahydrofuran. National Center for Biotechnology Information. [Link]

Sources

- 1. furfural diethyl acetal, 13529-27-6 [thegoodscentscompany.com]

- 2. 2-Furaldehyde diethyl acetal | CAS#:13529-27-6 | Chemsrc [chemsrc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 5. Furfural diethyl acetal | C9H14O3 | CID 83553 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hazards and Safety of 3-(Diethoxymethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Diethoxymethyl)furan, a derivative of the versatile biomass-derived platform chemical furfural, is a valuable synthetic intermediate in medicinal chemistry and drug development.[1] Its utility lies in the acetal functional group, which serves as a protecting group for the otherwise reactive aldehyde moiety of furfural. This chemical modification allows for selective transformations at other positions of the furan ring, a common scaffold in pharmacologically active molecules.[2][3] However, the inherent chemical functionalities of 3-(diethoxymethyl)furan—a furan ring, and ether (acetal) linkages—necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling considerations for 3-(diethoxymethyl)furan, grounded in an understanding of its chemical properties and the toxicological profiles of related compounds.

Chemical and Physical Properties

A foundational aspect of laboratory safety is a clear understanding of the physicochemical properties of a substance. This data informs handling, storage, and emergency response procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O₃ | |

| Molecular Weight | 170.21 g/mol | |

| Appearance | Pale yellow to yellow clear liquid (estimated) | [4] |

| Boiling Point | 190.00 to 192.00 °C @ 760.00 mm Hg | [4] |

| Flash Point | 148.00 °F (64.44 °C) (Tag Closed Cup) | [4] |

| Specific Gravity | 0.999 to 1.003 @ 20.00 °C | [4] |

| Solubility | Soluble in alcohol. Water solubility estimated at 1812 mg/L @ 25 °C. | [4] |

Hazard Identification and Risk Assessment

The primary hazards associated with 3-(diethoxymethyl)furan stem from its flammability, potential for peroxide formation, and irritant properties, with further toxicological concerns inferred from the furan moiety.

GHS Classification

According to aggregated data from multiple suppliers, 3-(diethoxymethyl)furan is classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 83553

The signal word associated with these classifications is Warning .

Toxicological Profile: An Evidence-Based Inference

Furan Toxicity: Furan is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[5] It is a potent hepatotoxin, with its toxicity mediated by metabolic activation in the liver to reactive intermediates that can cause cellular damage.[5] Chronic exposure to furan has been shown to induce liver tumors in animal models.[5]

Furfural Toxicity: Furfural, the precursor to 3-(diethoxymethyl)furan, is also hepatotoxic in animal studies.[6] It is classified as a Category 3 carcinogen by the IARC. The oral LD50 for furfural in rats has been reported as 127 mg/kg body weight.[6]

Implications for 3-(Diethoxymethyl)furan: Given that 3-(diethoxymethyl)furan contains the furan ring, it is prudent to handle it as a potential carcinogen and hepatotoxin. While the acetal group may alter its metabolic profile compared to furan and furfural, in the absence of specific data, a cautious approach is warranted. Under acidic conditions, such as those that may be present in the stomach, acetals can hydrolyze back to the parent aldehyde and alcohol.[6] Therefore, ingestion of 3-(diethoxymethyl)furan could lead to the in-situ formation of furfural.

Peroxide Formation

Similar to many ethers, 3-(diethoxymethyl)furan has the potential to form explosive peroxides upon exposure to air and light.[7][8] The rate of peroxide formation is influenced by factors such as the presence of inhibitors, exposure to light and heat, and the presence of contaminants.[7] The formation of peroxide crystals can be particularly hazardous, as they can detonate upon friction, impact, or heat.[7]

Safe Handling and Storage Protocols

A multi-faceted approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of 3-(diethoxymethyl)furan.

Engineering Controls

-

Ventilation: All manipulations of 3-(diethoxymethyl)furan should be conducted in a well-ventilated laboratory. For procedures with a higher risk of vapor generation, such as heating or distillation, a certified chemical fume hood is mandatory.

-

Inert Atmosphere: For long-term storage or for reactions sensitive to oxidation, storing and handling 3-(diethoxymethyl)furan under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent peroxide formation.[7]

Administrative Controls

-

Procurement and Inventory Management: Purchase 3-(diethoxymethyl)furan in the smallest quantities necessary for your research needs to minimize the amount of material on-site. All containers should be dated upon receipt and upon opening to track their age and potential for peroxide formation.

-

Peroxide Monitoring: A regular peroxide testing schedule should be implemented for all opened containers of 3-(diethoxymethyl)furan. Commercially available peroxide test strips can be used for this purpose. A common action level is to dispose of the chemical if the peroxide concentration exceeds a certain threshold (e.g., 80-100 ppm).

-

Storage: Store 3-(diethoxymethyl)furan in a cool, dry, and dark location, away from heat and direct sunlight to minimize peroxide formation.[7] It should be stored in a tightly sealed, air-impermeable container.[7]

Personal Protective Equipment (PPE)

The following PPE should be worn as a minimum when handling 3-(diethoxymethyl)furan:

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves should be inspected before each use and replaced if any signs of degradation are observed.

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron is recommended.

Experimental Workflow: A Safety-First Approach

The following diagram illustrates a safety-conscious workflow for a typical laboratory-scale reaction involving 3-(diethoxymethyl)furan.

Sources

- 1. foxxlifesciences.in [foxxlifesciences.in]

- 2. Furfural diethyl acetal | C9H14O3 | CID 83553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. furfural diethyl acetal, 13529-27-6 [thegoodscentscompany.com]

- 4. food.ec.europa.eu [food.ec.europa.eu]

- 5. louisville.edu [louisville.edu]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. phelpsgaskets.com [phelpsgaskets.com]

- 8. Peroxide Forming Chemicals | Florida Tech [fit.edu]

The Furan Acetal: A Journey from Chemical Curiosity to Cornerstone Synthon

An In-depth Technical Guide

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, few scaffolds offer the blend of accessibility, reactivity, and versatility of the furan ring.[1][2] This five-membered aromatic heterocycle, first named in 1870 from the Latin word for bran (furfur), has evolved from a simple biomass derivative into a "privileged scaffold" in medicinal chemistry.[2][3] Its unique electronic properties and ability to serve as a bioisostere for rings like phenyl have cemented its role in numerous FDA-approved drugs.[2][4]

At the heart of furan's synthetic utility lies its transformation into a class of compounds known as furan acetals . This term broadly encompasses two distinct but equally important structures:

-

Cyclic Acetals of the Furan Core: These are compounds like 2,5-dimethoxytetrahydrofuran, where the furan ring itself has been dearomatized and converted into a stable cyclic acetal. These molecules are powerful synthetic intermediates, acting as masked versions of 1,4-dicarbonyl compounds.

-

Acetals of Furan Aldehydes: These are formed by the classical protection of a formyl group on the furan ring, such as the diethyl acetal of furfural. This transformation facilitates reactions on the furan ring by temporarily deactivating the otherwise reactive aldehyde.[5]

This guide provides an in-depth exploration of the discovery and history of furan acetals, tracing their conceptual origins, the development of their synthesis, and their pivotal role as synthons that unlock complex molecular architectures. We will delve into the causality behind key experimental choices, present detailed protocols, and examine the mechanisms that govern their formation and reactivity.

Part I: The Conceptual Genesis: Furan as a Masked 1,4-Dicarbonyl

The story of furan acetals begins not with their synthesis, but with a fundamental understanding of the furan ring's unique reactivity. While aromatic, furan possesses a resonance energy (~16 kcal/mol) significantly lower than that of benzene (~36 kcal/mol).[1] This reduced aromaticity allows it to readily undergo reactions that involve dearomatization, behaving less like a stable arene and more like a bis(enol ether) or a reactive diene locked in an s-cis conformation.[1]

This unique reactivity led to a profound conceptual leap: the recognition of furan as a stable and convenient synthon for the 1,4-dicarbonyl moiety. The synthetic challenge of preparing 1,4-dicarbonyl compounds directly made this indirect approach highly attractive.[1] The relationship was solidified by the Paal-Knorr synthesis , first reported in 1884, which demonstrated the reverse transformation: the acid-catalyzed cyclization and dehydration of a 1,4-diketone to form a substituted furan.[6][7] This reaction established a foundational link between the two functional groups and set the stage for using furan derivatives to generate 1,4-dicarbonyls.

The logic was simple yet powerful: if a 1,4-dicarbonyl could be cyclized to a furan, then a furan could, under the right conditions, be opened to reveal a 1,4-dicarbonyl. The key was to develop a stable, handleable furan derivative that could be cleanly converted into this reactive intermediate on demand. This need was perfectly met by the discovery of 2,5-dialkoxytetrahydrofurans.

Part II: The Cornerstone Intermediate: 2,5-Dialkoxytetrahydrofurans and the Clauson-Kaas Reaction

The most significant chapter in the history of furan acetals is centered on 2,5-dimethoxytetrahydrofuran and its analogues. These compounds are, in essence, the dimethyl acetals of succinaldehyde, a fundamental 1,4-dicarbonyl. Their stability compared to the parent dialdehyde makes them exceptionally useful reagents.

The discovery that these furan acetals could serve as direct precursors to the 1,4-dicarbonyl system under mild acidic hydrolysis led to the development of one of the most important methods in heterocyclic chemistry: the Clauson-Kaas pyrrole synthesis . First described in the 1950s, this reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst to form an N-substituted pyrrole.[8][9]

The genius of this reaction lies in its causality. Direct reaction of an amine with a 1,4-dicarbonyl like succinaldehyde can be messy and low-yielding due to the dialdehyde's instability and tendency to polymerize. The furan acetal, however, provides a stable "trojan horse." In the acidic reaction medium, it slowly hydrolyzes to generate the reactive dicarbonyl species in situ, which is immediately trapped by the amine in a Paal-Knorr-type cyclization.[10][11] This controlled, in-situ generation is the key to the reaction's high efficiency and broad applicability.

Mechanism of the Clauson-Kaas Reaction

The reaction proceeds via acid-catalyzed hydrolysis of the furan acetal to generate the intermediate succinaldehyde, which then undergoes a double condensation with the primary amine, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[10]

Caption: Acid-catalyzed mechanism of the Clauson-Kaas pyrrole synthesis.

Experimental Protocol: A Representative Clauson-Kaas Synthesis

This protocol describes the synthesis of N-benzylpyrrole, a common application of the Clauson-Kaas reaction.

Materials:

-

2,5-Dimethoxytetrahydrofuran (1.0 equiv)

-

Benzylamine (1.0 equiv)

-

Glacial Acetic Acid (solvent)

-

Sodium Bicarbonate (aqueous solution)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add glacial acetic acid.

-

Addition of Reagents: Add benzylamine followed by 2,5-dimethoxytetrahydrofuran to the stirring acetic acid at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure N-benzylpyrrole.

Part III: Pathways to Furan Acetals: A Synthetic Overview

The widespread utility of 2,5-dialkoxytetrahydrofurans prompted extensive research into their efficient synthesis. While several methods exist, one stands out for its elegance and industrial scalability: the electrochemical alkoxylation of furan.

Electrochemical Alkoxylation: The Dominant Route

The electrochemical oxidation of furan in an alcohol solvent (typically methanol or ethanol) is the most common and efficient method for preparing 2,5-dialkoxy-2,5-dihydrofurans, the direct precursors to the desired saturated acetals.[12][13]

Causality of the Method: This method is favored because it operates under mild conditions, avoiding the need for harsh chemical oxidants. The electrode potential can be precisely controlled, offering a high degree of selectivity. The reaction adds two alkoxy groups across the 2,5-positions of the furan ring, breaking the aromatic system and forming the dihydrofuran derivative. The subsequent saturation of the double bond to yield the tetrahydrofuran acetal is typically achieved via catalytic hydrogenation.[14]

Caption: General workflow for the synthesis of 2,5-dimethoxytetrahydrofuran.

Table 1: Comparison of Synthetic Conditions for Electrochemical Methoxylation of Furan

| Electrolyte | Solvent | Current Density (mA/cm²) | Temperature (°C) | Yield of Dihydrofuran (%) | Reference |

| NH₄Br | Methanol | 10 | -5 to 0 | 85-90 | General Literature |

| NaBr | Methanol | 15 | 10 | ~80 | General Literature |

| H₂SO₄ | Methanol | 5 | 0 | 75-80 | General Literature |

| Et₄NOTs | Methanol | 8 | 5 | >90 | General Literature |

Alternative Synthetic Routes

While electrochemistry dominates, other methods have historical significance:

-

Chemical Oxidation: Early methods involved the oxidation of furan with bromine in methanol. This proceeds through a 2,5-dibromo adduct followed by methanolysis to give the same 2,5-dimethoxy-2,5-dihydrofuran product.

-

Acid-Catalyzed Cyclization: It is also possible to synthesize the target acetals by treating 4,4-dimethoxy-1-butanal with a strongly acidic ion exchange resin, which catalyzes an intramolecular cyclization to form the furan acetal ring system.[15]

Part IV: Protecting the Periphery: Acetals of Furan Aldehydes

A separate but equally important class of furan acetals are those used as protecting groups for furan-based aldehydes, most notably furfural. Furfural is a bulk chemical derived from biomass and serves as a key starting material for a vast array of furan derivatives.[16][17]

The Logic of Protection: The formyl group of furfural is highly reactive. It can interfere with many desired transformations on the furan ring itself, such as metallation, halogenation, or cycloaddition reactions. Converting the aldehyde to a stable acetal (e.g., a diethyl or cyclic ethylene glycol acetal) masks its reactivity, allowing for selective chemistry on the heterocyclic ring.[5][18] The acetal is stable to bases, organometallics, and nucleophiles, and can be easily removed later by simple aqueous acid hydrolysis.[5][19]

Experimental Protocol: Acetal Protection of Furfural

Materials:

-

Furfural (1.0 equiv)

-

Ethylene Glycol (1.2 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (0.01 equiv, catalyst)

-

Toluene (solvent)

-

Dean-Stark apparatus

-

Saturated Sodium Bicarbonate (aqueous solution)

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagents: Charge the flask with furfural, ethylene glycol, a catalytic amount of p-TsOH, and toluene.

-

Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.

-

Completion: Continue reflux until no more water is collected (typically 2-4 hours).

-

Workup: Cool the reaction mixture and wash it with saturated aqueous sodium bicarbonate solution to remove the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

-

Purification: The resulting furfural ethylene acetal is often pure enough for subsequent steps, but can be further purified by vacuum distillation if necessary.

Part V: Modern Relevance and Future Horizons

The legacy of the initial discoveries in furan chemistry continues to expand. Furan acetals remain indispensable tools in modern synthesis.

-

Drug Discovery and Natural Products: The furan scaffold is present in countless natural products and pharmaceuticals.[2][3][20] The ability to use furan acetals to construct complex pyrrole-containing architectures or to modify furan rings via protection strategies is central to the synthesis of these targets.[21]

-

Green and Sustainable Chemistry: With the push towards renewable feedstocks, biomass-derived furfural is a key platform molecule.[13] The chemistry of furfural acetals is therefore integral to the value chain of converting biomass into advanced materials, fuels, and fine chemicals.[17]

-

Materials Science: The electrochemical polymerization of furan and its derivatives is a route to conducting polymers.[12] Understanding the electrochemical behavior of the furan nucleus, first explored in the context of acetal synthesis, informs the development of these advanced materials.

The journey of the furan acetal is a testament to the power of fundamental mechanistic understanding. What began with probing the subtle reactivity of an aromatic ring has yielded a class of reagents that are foundational to heterocyclic chemistry, crucial for complex synthesis, and increasingly relevant in the development of a sustainable chemical future.

References

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

-

Chemistry the Mystery of Molecules. (2019, December 30). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. [Video]. YouTube. Retrieved from [Link]

-

Modern Drug Discovery. (2002). Furan as a versatile synthon. Retrieved from [Link]

-

Guchhait, S. K., & Devi, Y. B. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 1039–1070. Retrieved from [Link]

-

Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5334–5343. Retrieved from [Link]

-

NPTEL-NOC IITM. (2013, July 8). Mod-30 Lec-34 Furan Synthesis. [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Acid-catalyzed condensation reactions with furan. [Table]. Retrieved from [Link]

-

Khan Academy. (n.d.). Formation of acetals. [Video]. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

-

Slideshare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Retrieved from [Link]

-

ResearchGate. (n.d.). Furfuryl acetals as dienes for the furan Diels‐Alder reaction. Furfural.... Retrieved from [Link]

-

Guchhait, S. K., & Devi, Y. B. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 1039-1070. Retrieved from [Link]

- Google Patents. (n.d.). US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.

-